molecular formula C22H22N2O3 B2658220 N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946356-01-0

N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2658220
CAS No.: 946356-01-0
M. Wt: 362.429
InChI Key: GOBPYLCXIQJAOC-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is linked to a 4-ethoxyphenyl moiety, while position 1 of the dihydropyridine ring is substituted with a 3-methylbenzyl group.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-3-27-19-11-9-18(10-12-19)23-21(25)20-8-5-13-24(22(20)26)15-17-7-4-6-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBPYLCXIQJAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with 3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to four analogs with shared dihydropyridine-carboxamide backbones but divergent substituents (Table 1).

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents (R1, R2) Key Features Biological Target/Activity Reference
Target Compound R1: 4-ethoxyphenyl; R2: 3-methylbenzyl High lipophilicity, potential kinase binding Hypothesized kinase inhibition -
BMS-777607 R1: 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl; R2: 4-fluorophenyl Selective Met kinase inhibitor Met kinase superfamily (IC50: <10 nM)
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide R1: 4'-chlorobiphenyl-2-yl; R2: None Rigid biphenyl group Unknown (fungicide analog?)
D-11 R1: 4,6-dimethyl-2-oxo-dihydropyridin-3-yl; R2: 4-fluorobenzyl Polar methyl/fluorine substituents Undisclosed (likely kinase focus)
DM-20 R1: 4-methoxy-6-methyl-2-oxo-dihydropyridin-3-yl; R2: 4-(trifluoromethyl)benzyl Methoxy and trifluoromethyl groups Enhanced metabolic stability

Physicochemical Properties

  • Lipophilicity: The target compound’s ethoxy and methylbenzyl groups confer higher logP values than BMS-777607, which has polar amino and fluorine substituents. This may favor blood-brain barrier penetration but increase hepatotoxicity risk.
  • Solubility : DM-20’s methoxy and trifluoromethyl groups balance lipophilicity with moderate aqueous solubility, whereas the chlorobiphenyl analog’s rigid structure likely reduces solubility .

Biological Activity

N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Chemical Formula : C19_{19}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 314.39 g/mol
  • Functional Groups : Dihydropyridine, carboxamide, and ethoxyphenyl groups.

This structural complexity contributes to its diverse biological activities.

The biological activity of this compound has been investigated through various in vitro and in vivo studies. The compound exhibits several pharmacological properties:

  • Anticancer Activity : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For instance, one analogue demonstrated complete tumor stasis in a gastric carcinoma xenograft model, suggesting its potential as an anticancer agent .
  • Kinase Inhibition : The compound has been identified as a potent inhibitor of Met kinase, which is implicated in various cancers. Modifications to its structure have improved potency and selectivity for this target .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, although specific mechanisms remain to be elucidated.

Research Findings

A summary of relevant case studies and findings includes:

StudyFindingsReference
Study 1Identified as a potent Met kinase inhibitor; showed significant tumor stasis in vivo
Study 2Exhibited moderate antimicrobial activity against selected pathogens
Study 3Structure-activity relationship (SAR) studies revealed that modifications enhance biological activity

Case Study 1: Anticancer Efficacy

In a preclinical study involving human gastric carcinoma models, an analogue of this compound was administered orally. Results showed significant inhibition of tumor growth compared to control groups, indicating its potential for further development in cancer therapy .

Case Study 2: Kinase Inhibition Profile

Research focused on the compound's ability to inhibit various kinases revealed that it selectively targets Met kinase with an IC50 value significantly lower than existing inhibitors. This selective inhibition suggests potential applications in targeted cancer therapies .

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